4-Amidinophenyl 4-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Amidinophenyl 4-anisate involves several steps. One common method includes the reaction of 4-amidinophenol with 4-anisoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
4-Amidinophenyl 4-anisate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amidinophenyl 4-anisate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amidinophenyl 4-anisate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
4-Amidinophenyl 4-anisate can be compared with other similar compounds such as:
- 4-Aminophenyl 4-anisate
- 4-Amidinophenyl benzoate
- 4-Amidinophenyl methoxybenzoate
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
40761-73-7 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(4-carbamimidoylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14N2O3/c1-19-12-6-4-11(5-7-12)15(18)20-13-8-2-10(3-9-13)14(16)17/h2-9H,1H3,(H3,16,17) |
InChI Key |
JWKAIXSLWGLVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.